molecular formula C13H8BrFN2O B1291236 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 1016507-27-9

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B1291236
M. Wt: 307.12 g/mol
InChI Key: YSPVGBUPECVFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine" is a derivative of benzoxazole, which is a heterocyclic compound with a molecular structure that includes a benzene ring fused to an oxazole ring. The presence of bromo and fluoro substituents on the phenyl ring and an amine group on the benzoxazole ring suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide can react with primary amines under CuI catalysis to afford substituted benzimidazoles, which share structural similarities with benzoxazoles . Although the exact synthesis of "2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine" is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be optimized and investigated using computational methods, as demonstrated in the study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole . Such studies typically include analysis of vibrational frequencies, HOMO-LUMO interactions, and potential energy distributions, which are crucial for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, benzoxazoline-2-thione derivatives react with primary amines to yield hydroxyphenylthioureas . The presence of an amine group in "2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine" suggests that it could also participate in reactions with electrophiles or act as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their substituents. For instance, the introduction of electron-withdrawing groups such as bromo or fluoro atoms can affect the molecule's acidity, reactivity, and photophysical properties . The antimicrobial properties of benzoxazole derivatives have also been reported, indicating potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Biological Evaluation

2-Halogenatedphenyl benzoxazole derivatives, including compounds like 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their potential as anti-inflammatory and cytotoxic agents. For instance, 2-(3-Chlorophenyl)benzoxaole-5-carboxylic acid showed significant anti-inflammatory activity, and 2-(4-Chlorophenyl)benzoxaole-5-carboxylic acid demonstrated excellent cytotoxic activity against human prostate carcinoma epithelial cell lines. Molecular docking analysis suggested good binding interactions of these compounds with biochemical targets such as Cyclooxygenase-2 and aldo-keto reductase IC3 (Thakral et al., 2022).

Fluorescent Probe Development

Compounds like 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole have been investigated for application in fluorescent probe sensing of amino compounds. These compounds exhibit distinct fluorescent colors when sensing specific substances such as hexamethylenediamine and hydrazine (Lee et al., 2004).

Reaction with Amines

Studies on the reaction of benzoxazoline-2-thione derivatives with amines, including compounds related to 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine, have shown that hydroxyphenylthioureas can be obtained through these reactions. The presence of electron-acceptor substituents in the benzene ring was found to facilitate this reaction (Davidkov & Simov, 1981).

Applications in Polymeric Materials

Research on novel aromatic poly(ether-imide) with benzazole pendent groups and flexible ether linkages, including derivatives of benzoxazole, has shown that these materials have high thermal stability and potential applications in high-performance polymers (Toiserkani, 2011).

properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPVGBUPECVFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640744
Record name 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

CAS RN

1016507-27-9
Record name 2-(2-Bromo-5-fluorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016507-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.